molecular formula C9H16O B3379429 2-Cyclohexene-1-propanol CAS No. 15745-87-6

2-Cyclohexene-1-propanol

Cat. No.: B3379429
CAS No.: 15745-87-6
M. Wt: 140.22 g/mol
InChI Key: SULXKJHFQFLJOY-UHFFFAOYSA-N
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Description

2-Cyclohexene-1-propanol is an organic compound with the molecular formula C9H16O It is a cycloalkene alcohol, characterized by a cyclohexene ring attached to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexene-1-propanol can be synthesized through several methods. One common approach involves the reduction of 2-cyclohexene-1-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound can be produced via catalytic hydrogenation of 2-cyclohexene-1-propanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexene-1-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-cyclohexene-1-propanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield cyclohexane derivatives using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, H2 with Pd/C.

    Substitution: SOCl2, PBr3.

Major Products Formed

    Oxidation: 2-Cyclohexene-1-propanone.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated cyclohexene derivatives.

Scientific Research Applications

2-Cyclohexene-1-propanol has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of various cyclohexene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Cyclohexene-1-propanol involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the compound gains electrons, leading to the formation of saturated derivatives. The specific pathways and molecular targets depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A similar compound with a hydroxyl group attached to a cyclohexane ring.

    Cyclohexene: A cycloalkene with a double bond in the cyclohexane ring.

    2-Cyclohexene-1-one: A compound with a carbonyl group attached to a cyclohexene ring.

Uniqueness

2-Cyclohexene-1-propanol is unique due to its combination of a cyclohexene ring and a propanol group, which imparts distinct chemical reactivity and potential applications. Unlike cyclohexanol, it contains a double bond, making it more reactive in certain chemical reactions. Compared to cyclohexene, the presence of the hydroxyl group allows for additional functionalization and derivatization.

Properties

IUPAC Name

3-cyclohex-2-en-1-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-8-4-7-9-5-2-1-3-6-9/h2,5,9-10H,1,3-4,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULXKJHFQFLJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50496252
Record name 3-(Cyclohex-2-en-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15745-87-6
Record name 3-(Cyclohex-2-en-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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